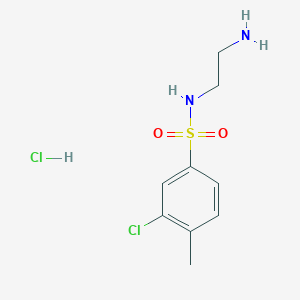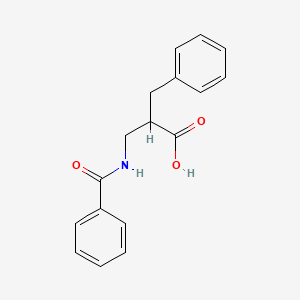![molecular formula C16H14BrN3O B7640386 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a member of the benzamide family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide in lab experiments is its potent anti-tumor and anti-inflammatory properties. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of using this compound is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide research. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of the potential applications of this compound in other fields such as biochemistry and pharmacology.
4. Clinical trials to evaluate the efficacy and safety of this compound as a potential cancer therapy.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-7-carbaldehyde in the presence of a base catalyst to form 2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)acetophenone. This intermediate product is then further reacted with 4-methylbenzoic acid in the presence of a coupling reagent to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological agent. Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-11-2-3-13(14(17)8-11)16(21)19-10-12-4-6-20-7-5-18-15(20)9-12/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUHHKMLJGKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=NC=CN3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)